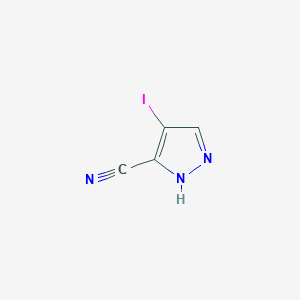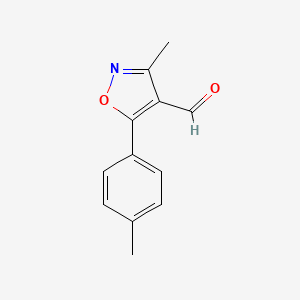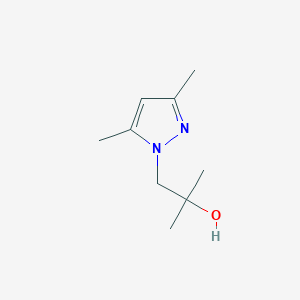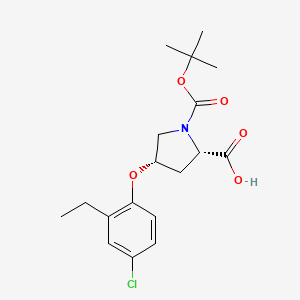
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H24ClNO5 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
One area of application is in the field of asymmetric synthesis and catalysis. For instance, compounds related to the specified molecule have been used as ligands in asymmetric hydrogenations and hydroformylations of olefins. These processes are crucial for producing enantiomerically pure substances, which are important in pharmaceuticals and agrochemicals. For example, Takahashi and Achiwa (1989) described the preparation of a related compound and its application to highly effective asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives, showcasing its utility in producing chiral molecules with high enantioselectivity [Takahashi & Achiwa, 1989]. Similarly, Stille et al. (1991) explored the asymmetric hydroformylation of olefins using platinum complexes of these ligands, highlighting their role in catalytic systems that afford high chemo- and enantioselectivity [Stille et al., 1991].
Polymer Science
Another application area is in polymer science, where related compounds serve as monomers for synthesizing novel polymeric materials. Hsiao, Yang, and Chen (2000) synthesized ortho-linked polyamides using a bis(ether-carboxylic acid) derived from a compound with structural similarities, leading to materials with high thermal stability and solubility in polar solvents [Hsiao, Yang, & Chen, 2000].
Synthesis of Amino Acid Derivatives
The compound is also relevant in the synthesis of amino acid derivatives, which are building blocks for peptides and other bioactive molecules. Xue et al. (2002) described the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, starting from related compounds. These derivatives are valuable for constructing complex molecular architectures found in natural products and medicinal compounds [Xue et al., 2002].
Chemical Modification and Protection Strategies
Furthermore, the compound and its derivatives play a role in chemical modification and protection strategies. Saito, Ouchi, and Takahata (2006) utilized a novel tert-butoxycarbonylation reagent for the efficient protection of amino acids, highlighting its utility in synthetic chemistry for modifying and protecting functional groups in a mild and chemoselective manner [Saito, Ouchi, & Takahata, 2006].
Eigenschaften
IUPAC Name |
(2S,4S)-4-(4-chloro-2-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO5/c1-5-11-8-12(19)6-7-15(11)24-13-9-14(16(21)22)20(10-13)17(23)25-18(2,3)4/h6-8,13-14H,5,9-10H2,1-4H3,(H,21,22)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHFKGFBJLRQKK-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1398167.png)
![1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1398168.png)

![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)

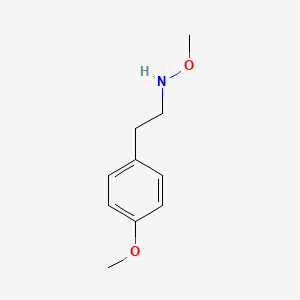

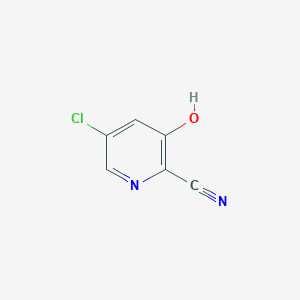
![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/structure/B1398181.png)

